Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine
Overview
Description
Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a chiral amine compound with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine typically involves the reaction of pyrrolidine with dimethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is generally carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism by which Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide: An organosulfur compound with similar solvent properties but different chemical structure and applications.
Dimethyl fumarate: Used in the treatment of multiple sclerosis, with a distinct mechanism of action involving the Nrf2 pathway.
Dimethyl sulfide: A simpler sulfur compound with different chemical properties and uses.
Uniqueness
Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine is unique due to its chiral nature and the presence of the pyrrolidine ring, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and as a research tool in various scientific disciplines.
Properties
IUPAC Name |
N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIJBHQBXMMPRH-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427991 | |
Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29618-57-3 | |
Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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